Cas no 3047-25-4 (4-(2-Chlorophenyl)-1-butene)
4-(2-Chlorophenyl)-1-butene Chemical and Physical Properties
Names and Identifiers
-
- 1-but-3-enyl-2-chlorobenzene
- 2-(BUT-3-EN-1-YL)CHLOROBENZENE
- 4-(2-chlorophenyl)-1-butene
- 1-(But-3-en-1-yl)-2-chlorobenzene
- 4-(2-Chlorophenyl)but-1-ene
- 4-(2-Chlorphenyl)-but-1-en
- AG-F-00448
- CTK4G5267
- o-(3-butenyl)chlorobenzene
- SureCN248652
- 4-(2-Chlorophenyl)-1-butene
-
- MDL: MFCD01319544
- Inchi: 1S/C10H11Cl/c1-2-3-6-9-7-4-5-8-10(9)11/h2,4-5,7-8H,1,3,6H2
- InChI Key: JHDGLVZTMGOMPL-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1CCC=C
Computed Properties
- Exact Mass: 166.05503
- Monoisotopic Mass: 166.0549280g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
4-(2-Chlorophenyl)-1-butene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 200085-2g |
4-(2-Chlorophenyl)-1-butene |
3047-25-4 | 97% | 2g |
£624.00 | 2022-02-28 | |
| Fluorochem | 200085-5g |
4-(2-Chlorophenyl)-1-butene |
3047-25-4 | 97% | 5g |
£1543.00 | 2022-02-28 | |
| TRC | C065800-250mg |
4-(2-Chlorophenyl)-1-butene |
3047-25-4 | 250mg |
$ 365.00 | 2022-06-06 | ||
| TRC | C065800-500mg |
4-(2-Chlorophenyl)-1-butene |
3047-25-4 | 500mg |
$ 605.00 | 2022-06-06 | ||
| Apollo Scientific | OR01877-1g |
2-(But-3-en-1-yl)chlorobenzene |
3047-25-4 | 1g |
£245.00 | 2023-09-02 | ||
| abcr | AB234146-1 g |
2-(But-3-en-1-yl)chlorobenzene; . |
3047-25-4 | 1 g |
€794.30 | 2023-07-20 | ||
| abcr | AB234146-2 g |
2-(But-3-en-1-yl)chlorobenzene; . |
3047-25-4 | 2 g |
€1,065.20 | 2023-07-20 | ||
| abcr | AB234146-1g |
2-(But-3-en-1-yl)chlorobenzene; . |
3047-25-4 | 1g |
€794.30 | 2025-02-18 | ||
| abcr | AB234146-2g |
2-(But-3-en-1-yl)chlorobenzene; . |
3047-25-4 | 2g |
€1065.20 | 2025-02-18 | ||
| abcr | AB234146-5g |
2-(But-3-en-1-yl)chlorobenzene; . |
3047-25-4 | 5g |
€2507.20 | 2025-02-18 |
4-(2-Chlorophenyl)-1-butene Suppliers
4-(2-Chlorophenyl)-1-butene Related Literature
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 4-(2-Chlorophenyl)-1-butene
Chemical Profile of 1-but-3-enyl-2-chlorobenzene (CAS No. 3047-25-4)
1-but-3-enyl-2-chlorobenzene, identified by its Chemical Abstracts Service (CAS) number 3047-25-4, is a significant organic compound that has garnered attention in the field of pharmaceutical and agrochemical research. This compound, featuring a benzene ring substituted with both a chloro group at the 2-position and an allyl chain at the 3-position, presents a unique structural framework that makes it a valuable intermediate in synthetic chemistry. The presence of these functional groups imparts distinct reactivity, enabling its use in various chemical transformations relevant to drug discovery and material science.
The molecular structure of 1-but-3-enyl-2-chlorobenzene can be represented as C₉H₉Cl, with the benzene ring serving as the core aromatic system. The chloro substituent at the 2-position enhances electrophilic aromatic substitution reactions, while the allyl group (–CH=CH–CH₂–) introduces reactivity typical of alkenes, including addition reactions and potential polymerization pathways. This dual functionality makes the compound a versatile building block for constructing more complex molecules.
In recent years, 1-but-3-enyl-2-chlorobenzene has been explored in the development of novel pharmaceutical agents. Its structural motif is reminiscent of several bioactive compounds that exhibit antimicrobial, anti-inflammatory, or even anticancer properties. For instance, derivatives of this compound have been investigated for their potential to interact with biological targets such as enzymes or receptors, modulating pathways relevant to human health. The chloro group, in particular, is often utilized in medicinal chemistry due to its ability to participate in nucleophilic aromatic substitution reactions, facilitating the introduction of diverse pharmacophores.
One of the most compelling aspects of 1-but-3-enyl-2-chlorobenzene is its role in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. The allyl moiety can undergo palladium-catalyzed coupling reactions with a wide range of electrophiles, including aryl halides and heterocycles. This capability has been leveraged in the synthesis of complex natural products and drug candidates. Moreover, the compound’s ability to serve as a precursor for stereodefined intermediates has made it useful in asymmetric synthesis efforts, where controlling molecular chirality is critical for biological activity.
Recent advancements in flow chemistry have also highlighted the utility of 1-but-3-enyl-2-chlorobenzene as a key starting material. Flow systems enable controlled reaction conditions and scalable synthesis, which are particularly advantageous for pharmaceutical manufacturing. By integrating this compound into continuous flow processes, researchers have achieved higher yields and purities compared to traditional batch methods. This approach aligns with the growing emphasis on green chemistry principles, reducing waste and energy consumption in synthetic workflows.
The agrochemical sector has similarly recognized the potential of 1-but-3-enyl-2-chlorobenzene. Its structural features are shared by several herbicides and fungicides that have demonstrated efficacy in crop protection applications. Researchers are exploring modifications to this scaffold to enhance biological activity while minimizing environmental impact. For example, introducing bioisosteres or optimizing electronic distributions through functional group manipulation could lead to next-generation agrochemicals with improved selectivity and durability.
In terms of industrial applications, 1-but-3-enyl-2-chlorobenzene finds use as a monomer or intermediate in specialty polymers. Its combination of aromatic stability and reactivity allows for the creation of materials with tailored properties, such as UV resistance or enhanced thermal stability. These materials are increasingly sought after in industries ranging from electronics to automotive manufacturing.
The synthesis of 1-but-3-enyl-2-chlorobenzene itself presents an interesting challenge due to its functionalized structure. Common methods involve Friedel-Crafts alkylation followed by chlorination or vice versa. Advances in catalytic systems have enabled milder conditions and higher regioselectivity, reducing unwanted side products. For instance, directed ortho-metalation strategies have been employed to install the allyl group selectively on the benzene ring before subsequent chlorination.
As research continues to evolve, the demand for high-quality intermediates like 1-but-3-enyl-2-chlorobenzene is expected to grow. Collaborative efforts between academia and industry are driving innovation in synthetic methodologies, ensuring that this compound remains accessible for diverse applications. The integration of computational chemistry tools has further accelerated the discovery process by predicting reaction outcomes and optimizing synthetic routes.
In conclusion,1-but-3-enyl-2-chlorobenzene (CAS No. 3047-25-4) is a multifaceted compound with broad utility across pharmaceuticals, agrochemicals, and materials science. Its unique structural features enable participation in numerous chemical transformations, making it an indispensable tool for synthetic chemists. As new methodologies emerge and research progresses,this compound will undoubtedly continue to play a pivotal role in advancing scientific and industrial applications.
3047-25-4 (4-(2-Chlorophenyl)-1-butene) Related Products
- 1587-07-1(3-(2-Chlorophenyl)-1-propene)
- 135439-18-8(3-(2,4-Dichlorophenyl)-1-propene)
- 117269-67-7(4-(2,6-Dichlorophenyl)-1-butene)
- 87969-79-7(2-Chloro-1,3-dioctylbenzene)
- 731772-03-5(4-(2-Chlorophenyl)-2-methyl-1-butene)
- 6639-40-3(Benzene,1,1'-(1,2-ethanediyl)bis[2-chloro-)
- 62120-70-1(Benzene, 1,1'-(1,2-ethanediyl)bis[2,6-dichloro-)
- 27378-53-6(Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene,5,12-dichloro-, homopolymer)
- 93794-95-7(3-(2,5-Dichlorophenyl)-1-propene)
- 3047-22-1(4-(2,4-Dichlorophenyl)-1-butene)